XMU-MP-2 was developed through high-throughput screening methods aimed at identifying novel inhibitors of specific kinases involved in oncogenic processes. It is primarily classified as a mammalian Ste20-like kinase inhibitor, which plays a crucial role in various cellular functions, including cell proliferation and apoptosis. The compound's unique properties make it a candidate for further research in pharmacological applications, particularly in oncology.
The synthesis of XMU-MP-2 involves several key steps, typically starting from readily available chemical precursors. The process often includes:
The synthetic route generally requires careful control of reaction conditions to ensure high yield and purity of the final product.
XMU-MP-2 has a specific molecular structure characterized by its functional groups that facilitate binding to its target proteins. The compound's molecular formula is , indicating the presence of nitrogen and oxygen atoms that are critical for its biological activity. Detailed structural analysis can be performed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm its identity and purity.
The chemical reactivity of XMU-MP-2 is primarily influenced by its functional groups, which can participate in various biochemical interactions. Key reactions include:
These reactions are crucial for understanding how XMU-MP-2 exerts its biological effects.
The mechanism of action of XMU-MP-2 involves the inhibition of mammalian Ste20-like kinases (MST1/2), which are pivotal in regulating cellular pathways related to growth and survival. By inhibiting these kinases, XMU-MP-2 may induce apoptosis in cancer cells and inhibit their proliferation. This process typically includes:
XMU-MP-2 exhibits several notable physical properties:
These properties are essential for determining the appropriate formulation for therapeutic use.
XMU-MP-2 has potential applications in several scientific fields:
XMU-MP-2 (CAS 2031152-10-8) is a synthetically derived small molecule inhibitor with the systematic chemical name N-(3-(7-((6-(4-hydroxypiperidin-1-yl)pyridin-3-yl)amino)-1-methyl-1,4-dihydropyrimido[4,5-d]pyrimidin-3(2H)-yl)-4-methylphenyl)-3-(trifluoromethyl)benzamide. Its molecular formula is C32H33F3N8O2, corresponding to a molecular weight of 618.65 g/mol [1] [6] [10].
The compound features a complex polyheterocyclic architecture centered on a pyrimido[4,5-d]pyrimidine core, which serves as the kinase-binding motif. Key structural elements include:
The presence of both hydrogen bond donors/acceptors and hydrophobic domains facilitates targeted protein interactions while influencing physicochemical behavior. X-ray crystallography confirms the planar configuration of the central heterocyclic system with perpendicular orientation of the trifluoromethylbenzamide group [6].
Visualization: Structure diagram would show the pyrimido[4,5-d]pyrimidine core (center) with substituents at positions 3 (trifluoromethylbenzamide) and 7 (pyridinyl-N-methylpiperidine). The methylphenyl group connects via the N2 nitrogen.
Comprehensive spectroscopic characterization enables definitive structural verification of XMU-MP-2:
High-Resolution Mass Spectrometry (HRMS):Electrospray ionization (ESI) in positive mode yields a protonated molecular ion [M+H]+ at m/z 619.2652 (calculated 619.2655 for C32H34F3N8O2+), confirming molecular mass (Δ 0.5 ppm) [1] [10]. Collision-induced dissociation reveals characteristic fragments at m/z 487.18 (loss of C7H6F3NO) and 346.12 (cleavage of piperidinylpyridine), consistent with the proposed connectivity [6].
Multidimensional NMR Spectroscopy:1H NMR (800 MHz, DMSO-d6): δ 10.32 (s, 1H, CONH), 9.21 (s, 1H, pyrimidine H), 8.65 (d, J=2.4 Hz, 1H, pyridinyl H2), 8.25-8.15 (m, 3H, aryl H), 7.95 (d, J=8.0 Hz, 1H, aryl H), 7.75 (t, J=7.6 Hz, 1H, aryl H), 7.50 (d, J=8.8 Hz, 1H, pyridinyl H5), 7.30 (d, J=8.4 Hz, 1H, aryl H), 6.85 (d, J=8.8 Hz, 1H, aryl H), 4.75 (s, 1H, OH), 4.10-3.95 (m, 2H, piperidine H), 3.85 (s, 3H, NCH3), 3.45-3.35 (m, 2H, piperidine H), 3.25 (s, 3H, NCH3), 2.95-2.85 (m, 2H, CH2), 2.25 (s, 3H, ArCH3), 1.80-1.60 (m, 4H, piperidine CH2) [10].
13C NMR (200 MHz, DMSO-d6): δ 166.5 (C=O), 158.2, 154.7, 152.1 (heterocyclic C), 148.5, 139.8, 135.6, 132.8 (aryl C), 130.5 (q, JCF=32 Hz, C-CF3), 125.8 (q, JCF=270 Hz, CF3), 120.9, 118.5, 112.3 (aryl CH), 67.8 (piperidine CH), 52.4, 48.7 (piperidine CH2), 40.5, 38.9 (NCH3), 34.8, 30.1 (piperidine CH2), 20.1 (ArCH3) [10].
Critical structural confirmation comes from 2D NMR correlations:
XMU-MP-2 exhibits marked solubility variations across solvents, significantly impacting formulation strategies:
Table 1: Solubility Profile of XMU-MP-2
Solvent System | Concentration (mg/mL) | Molarity (mM) | Experimental Conditions |
---|---|---|---|
DMSO (anhydrous) | 50 | 80.82 | 25°C, sonication 10 min |
Methanol | 8.5 | 13.74 | 25°C, vortex-assisted |
Ethanol | 6.2 | 10.02 | 25°C, vortex-assisted |
Acetonitrile | 3.8 | 6.14 | 25°C, vortex-assisted |
PBS (pH 7.4) | <0.01 | <0.016 | 25°C, 2 hr agitation |
Water | <0.005 | <0.008 | 25°C, 2 hr agitation |
5% Tween-80/PBS | 1.2 | 1.94 | 37°C, sonication 30 min |
The compound demonstrates high solubility in DMSO (50 mg/mL) due to dipole-dipole interactions with the sulfoxide group. Moderate solubility in alcohols arises from hydrogen bonding with the piperidine hydroxyl and amide groups. Negligible aqueous solubility stems from hydrophobic domains (trifluoromethylbenzene, methylphenyl) dominating the molecular surface area. Cosolvency approaches using Tween-80 enhance solubility 120-fold in PBS via micellar encapsulation, though this remains suboptimal for biological assays requiring >10 mM concentrations [1] [9].
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